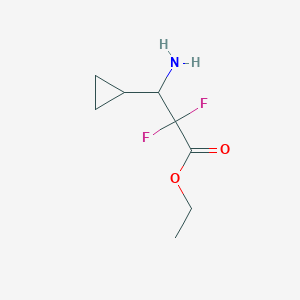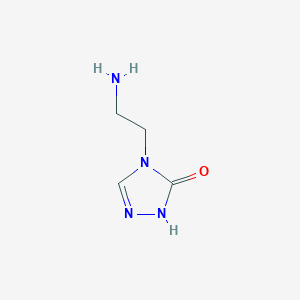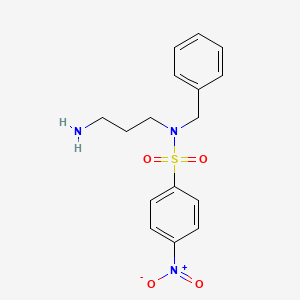
N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of an aminopropyl group, a benzyl group, and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with N-benzyl-3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
- The unique combination of the aminopropyl, benzyl, and nitrobenzene sulfonamide groups in this compound provides distinct chemical properties and potential applications that may not be present in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-benzyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O4S/c17-11-4-12-18(13-14-5-2-1-3-6-14)24(22,23)16-9-7-15(8-10-16)19(20)21/h1-3,5-10H,4,11-13,17H2 |
InChI Key |
SHHJAJYVRPULCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


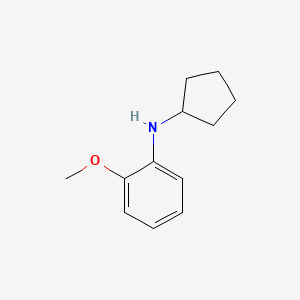

![[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13290558.png)
![2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13290564.png)
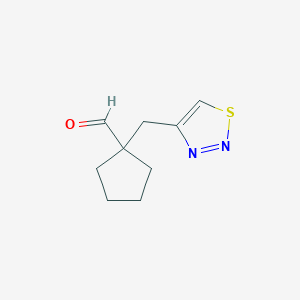
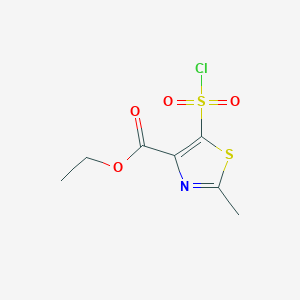
![2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13290575.png)

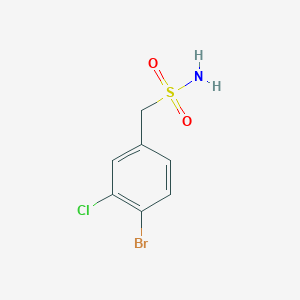
![2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13290594.png)
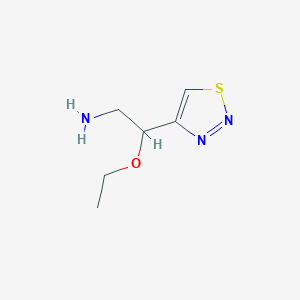
![1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13290616.png)
